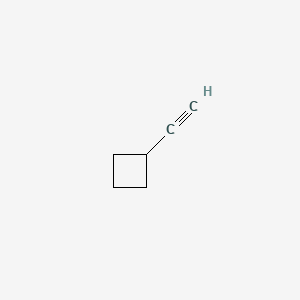

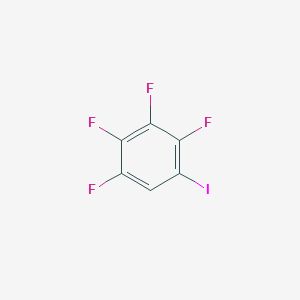

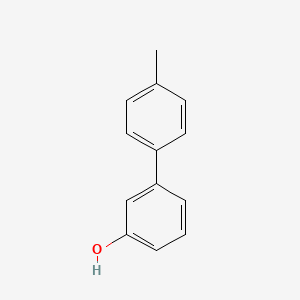

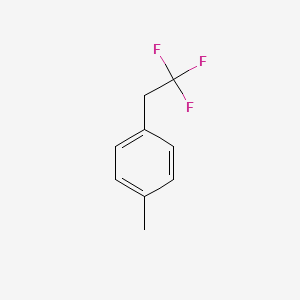

![molecular formula C12H8O2 B3031632 萘并[1,2-b]呋喃-3(2H)-酮 CAS No. 58645-78-6](/img/structure/B3031632.png)

萘并[1,2-b]呋喃-3(2H)-酮

描述

Naphtho[1,2-b]furan-3(2H)-one is a chemical compound that belongs to the class of organic compounds known as naphthofurans. It is characterized by a fused two-ring system consisting of a naphthalene ring and a furan ring. The compound has attracted interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry.

Synthesis Analysis

Several methods have been developed for the synthesis of naphtho[1,2-b]furan derivatives. One approach involves a platinum-catalyzed tandem reaction that induces a cycloisomerization of allenyl ketone, followed by a 6pi-electrocyclization-type reaction of carbene intermediate, which is an effective method for constructing naphtho[1,2-b]furan structures . Another method utilizes a pseudo-four-component domino reaction catalyzed by a recyclable nanocatalyst, which is a convenient and unique process for creating derivatives of naphtho[2,1-b]furan-2(1H)-one . Additionally, a reverse hydrogenolysis process catalyzed by Pd/C has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones . A NaH/Ac2O-mediated dearylacetylative dimerization of 2-arylacetyl-1-naphthols has also been reported for synthesizing naphtho[1,2-b]furan-3-ones .

Molecular Structure Analysis

The molecular structure of naphtho[1,2-b]furan-3(2H)-one derivatives can be elucidated using spectroscopic methods such as X-ray crystallography. For example, the regiochemistry of linear naphtho[2,3-b]-furan-4,9-dione derivatives synthesized via a three-component condensation reaction has been determined by X-ray determination .

Chemical Reactions Analysis

Naphtho[1,2-b]furan derivatives can undergo various chemical reactions. Electrophilic substitution reactions have been performed on 4,5-dihydro-3H-naphtho[1,8-bc]furans, leading to the formation of 2-substituted derivatives . Ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins has been used to synthesize diverse dihydronaphtho[1,2-b]furans . Furthermore, 1,2-dihydronaphtho[2,1-b]furans have been synthesized from 2-naphthols and ethyl 2,3-dibromopropanoate in a straightforward one-step process .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphtho[1,2-b]furan-3(2H)-one derivatives can vary depending on the substituents and functional groups present in the molecule. These properties are crucial for determining the compound's suitability for specific applications, such as in the development of dyes or pharmaceuticals. For instance, novel naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone dyes have been synthesized from furan-2,3-diones, showcasing the versatility of naphthofuran derivatives .

Applications in Medicinal Chemistry

Naphtho[1,2-b]furan derivatives have been explored for their potential biological activities. A series of 1,3,4-oxadiazoles linked to naphtho[2,1-b]furan have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies have involved the condensation of naphtho[2,1-b]furan-2-carboxyhydrazide with different aromatic aldehydes, followed by cyclization to yield various oxadiazole derivatives . The biological activities of these compounds highlight the significance of naphtho[1,2-b]furan derivatives in the development of new therapeutic agents.

科学研究应用

合成和衍生物

- 萘并[1,2-b]呋喃已使用各种方法合成,强调了它们的结构和功能多样性。一个例子是在无溶剂条件下高效直接合成萘并[1,2-b]呋喃,突出了它们在绿色化学应用中的潜力 (Adib、Mahdavi、Bagherzadeh 和 Bijanzadeh,2009).

化学性质和反应

- 萘并[1,2-b]呋喃衍生物表现出有趣的化学性质,例如进行各种亲电取代反应和氢化过程,这对于它们在合成化学中的应用至关重要 (Horaguchi 和 Abe,1978).

潜在的生物活性

- 一些萘并[1,2-b]呋喃衍生物,如恶二唑和吡唑,已研究其抗菌和抗炎活性,表明它们在药物化学中的潜在用途 (Ravindra、Vagdevi、Vaidya 和 Padmashali,2006).

催化应用

- 萘并[1,2-b]呋喃衍生物已用于各种催化过程中。例如,一种新型的铂催化串联反应有效地合成了萘并[1,2-b]呋喃,证明了该化合物在催化和合成方法中的作用 (Wei、Zhai 和 Xu,2009).

天然存在和提取

- 萘并[1,2-b]呋喃也已从天然来源分离,例如决明叶,表明它们存在于各种植物中,并具有天然产物研究的潜力 (Wang、Tang、Mu、Kou 和 He,2013).

未来方向

属性

IUPAC Name |

benzo[g][1]benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQCVZQASJMVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362988 | |

| Record name | naphtho[1,2-b]furan-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

naphtho[1,2-b]furan-3(2H)-one | |

CAS RN |

58645-78-6 | |

| Record name | naphtho[1,2-b]furan-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

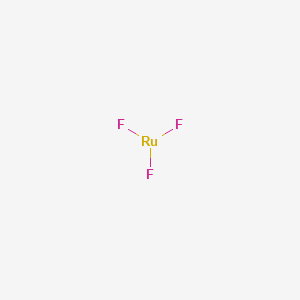

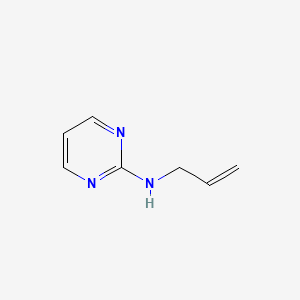

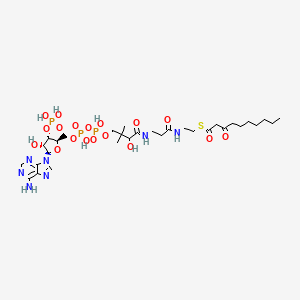

![5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031558.png)